molecular formula C22H24N2O8 B558378 Boc-Asp(OBzl)-ONp CAS No. 26048-69-1

Boc-Asp(OBzl)-ONp

Cat. No. B558378
CAS RN: 26048-69-1
M. Wt: 444,44 g/mole
InChI Key: GKRBDGLUYWLXAX-SFHVURJKSA-N
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Description

“Boc-Asp(OBzl)-ONp” is a derivative of the amino acid Aspartic Acid . It is also known as N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester or Boc-L-aspartic acid 4-benzyl ester . It is used as a starting material for the enantiospecific synthesis of ®- (+)-Boc-iturinic acid (n -C 14), the L-aspartic series of thrombin inhibitors, and diketopiperazine tetrapeptides . It is also used in the preparation of a novel tricyclic dipeptide mimetic based on a [6 H ]-azepino indoline nucleus .


Synthesis Analysis

The synthesis of “Boc-Asp(OBzl)-ONp” involves the coupling of its carboxylate side chain to dipicolylamine . This yields the tridentate nitrogen donor ligand Boc-Asp(Dpa)-OBzl (-OBzl). The compound -OBzl contains three different carbonyl groups: a tertiary amide linkage .


Molecular Structure Analysis

The molecular formula of “Boc-Asp(OBzl)-ONp” is C16H21NO6 . It has a molecular weight of 323.34 . The InChI string is 1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 .


Physical And Chemical Properties Analysis

“Boc-Asp(OBzl)-ONp” has a density of 1.3±0.1 g/cm³ . Its boiling point is 609.9±55.0 °C at 760 mmHg . The vapor pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 90.6±3.0 kJ/mol . The flash point is 322.6±31.5 °C . The index of refraction is 1.562 . The molar refractivity is 112.8±0.3 cm³ . It has 10 H bond acceptors, 1 H bond donor, 12 freely rotating bonds .

Scientific Research Applications

  • Transesterification and Amide Cis-Trans Isomerization : Boc-Asp(OBzl)-ONp was studied in the context of transesterification and amide cis-trans isomerization in complexes with zinc and cadmium. The research found that the Boc protecting group in Boc-Asp(OBzl)-ONp gives rise to two isomers and showed that these complexes undergo transesterification readily in certain conditions. It was also observed that the zinc complex is more reactive than the cadmium complex in these processes (Niklas, Zahl, & Alsfasser, 2007).

  • Suppression of Side Reactions in Peptide Synthesis : Another study focused on using β-phenacyl and β-p-nitrobenzyl esters to suppress side reactions during the treatment of aspartyl peptides with hydrogen fluoride. This method aims to maintain the integrity of peptides during synthesis, demonstrating the importance of protecting groups like Boc-Asp(OBzl)-ONp in peptide chemistry (Suzuki, Nitta, & Sasaki, 1976).

  • Applications in Peptide Dimerization and Affinity Purification : Boc-Asp(OBzl)-ONp was utilized in the treatment of tripeptide amides, leading to the synthesis of dimeric peptides cross-linked with gem-diamines. These findings highlight the role of Boc-Asp(OBzl)-ONp in peptide dimerization and its potential use in conjugation to affinity matrices for purification purposes (Shimohigashi, Kodama, Waki, & Costa, 1989).

  • Catalytic Actions in Hydrolytic Reactions : Research involving the synthesis of linear, cyclic, and polypeptides containing Boc-Asp(OBzl)-ONp demonstrated their use as catalysts in hydrolytic reactions. This study underscores the application of such compounds in catalysis, especially in specific biochemical processes (Nishi & Nakajima, 1982).

  • Synthesis of Oligopeptide by Papain in Organic Medium : A study explored the enzymatic synthesis of peptides in an organic medium using papain, where the addition of polyethylene glycol enhanced the enzyme's activity for synthesizing the peptide Boc-Gly-Asp(OBzl)OBzl. This demonstrates the potential of Boc-Asp(OBzl)-ONp in enzymatic peptide synthesis (Hirano, Terai, Gotō, & Nakajima, 1991).

  • Study of Peptide Models and Interactions : In a study on peptide models of electrostatic interactions in proteins, Boc-Asp(OBzl)-ONp was used in the synthesis of model peptides to simulate intramolecular electrostatic interactions. This research contributes to our understanding of the structural dynamics of proteins and the role of salt bridges (Sahal & Balaram, 1986).

Safety And Hazards

When handling “Boc-Asp(OBzl)-ONp”, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented. Non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .

Future Directions

“Boc-Asp(OBzl)-ONp” has been used in the synthesis of a novel tricyclic dipeptide mimetic based on a [6 H ]-azepino indoline nucleus . This suggests potential future directions in the development of new peptide mimetics.

properties

IUPAC Name

4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-22(2,3)32-21(27)23-18(13-19(25)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRBDGLUYWLXAX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446267
Record name 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asp(OBzl)-ONp

CAS RN

26048-69-1
Record name 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
M D'Alagni, P Bemporad, A Garofolo - Polymer, 1972 - Elsevier
A polypeptide containing ordered sequence of leucyl and β-benzyl-aspartyl residues has been synthesized via the p-nitrophenyl active ester method. Polymerization of the TFA H-Leu-…
Number of citations: 21 www.sciencedirect.com
B Charpentier, C Durieux, I Menant… - Journal of medicinal …, 1987 - ACS Publications
(CCK8) was investigated by replacement of the flexible Gly29 residue, reported to be crucially involved in the CCK8 folding, by a D-Lys residue in Boc [Nle28'31] CCK27-33, a derivative …
Number of citations: 26 pubs.acs.org
H YAJIMA - Synthesis, 1984 - jlc.jst.go.jp
The heptadecapeptide corresponding to the entire amino acid sequence of melaninconcentrating hormone (MCH), isolated from chum salmon pituitaries, was synthesized by …
Number of citations: 0 jlc.jst.go.jp
N TENO, S TSUBOI, T SHIMAMURA… - Chemical and …, 1987 - jstage.jst.go.jp
Three S-peptide analogues of bovine pancreatic ribonuclease A (RNase A),[Nle1][Lys7] S-peptide(I),[Lys1][Nle7] S-peptide(II) and [Nle1][Nle7] S-peptide(III), were synthesized by the …
Number of citations: 7 www.jstage.jst.go.jp
Y Okada, S Iguchi - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
β-1- and β-2-Adamantyl aspartates [H-Asp(O-1-Ada)-OH and H-Asp(O-2-Ada)-OH] have been synthesized and their properties examined. Although the 1-Ada group is labile to TFA, the …
Number of citations: 50 pubs.rsc.org
H Yamamoto, A Saitoh… - Macromolecular …, 2003 - Wiley Online Library
The chemistry of phosphoserine [Ser(P)] containing peptides and polypeptides was extensively investigated to explore a new biomineralization material science. The selective cleavage …
Number of citations: 14 onlinelibrary.wiley.com
T SASAKI, N SUGIYAMA, M IWAMOTO… - Chemical and …, 1987 - jstage.jst.go.jp
Twelve shortened fragments of peptide T-11, which is a part of human ƒ¿ 2-plasmin inhibitor and contains its plasmin (ogen)-binding site (s) were synthesized by a conventional …
Number of citations: 12 www.jstage.jst.go.jp
T SASAKI, S ISODA - Chemical and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
The protected hexadecapeptide ester corresponding to positions 11 through 26 of human cx2-plasmin inhibitor fragment T-11, which consists of 26 amino acids and binds to the …
Number of citations: 3 www.jstage.jst.go.jp
K AKAJI, M NOMIZU, K WATANABE… - Chemical and …, 1987 - jstage.jst.go.jp
A 41-residue peptide corresponding to the entire amino acid sequence of ovine corticotropin releasing factor (oCRF) was synthesized by assembling ten peptide fragments of …
Number of citations: 6 www.jstage.jst.go.jp
Y NAGAMATSU, J unichiro YAMAMOTOI - Amino Acids and Peptides, 1990 - jlc.jst.go.jp
Various peptide fragments related to eglin c, which consists of 70 amino acid residues, were synthesized by a conventional solution method and their inhibitory effects on leukocyte …
Number of citations: 0 jlc.jst.go.jp

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